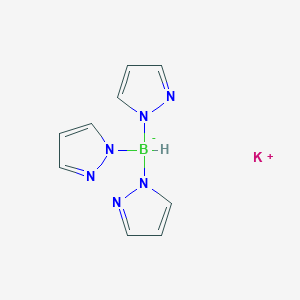

potassium;tri(pyrazol-1-yl)boranuide

Description

Potassium;tri(pyrazol-1-yl)boranuide, commonly referred to as potassium hydrotris(pyrazol-1-yl)borate (KTp, CAS 18583-60-3), is a B-scorpionate ligand widely used in coordination chemistry. Synthesized via the reaction of potassium hydrotris(pyrazol-1-yl)borate with organotin halides (e.g., n-BuSnCl₃) in dichloromethane , KTp forms stable complexes with transition metals due to its tridentate coordination mode. Its structure consists of a central boron atom bonded to three pyrazolyl groups and a potassium counterion. KTp is valued for its ability to stabilize diverse metal centers in catalytic and materials science applications .

Properties

IUPAC Name |

potassium;tri(pyrazol-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BN6.K/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;/h1-10H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNGZWIUPDMZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BKN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via sequential substitution of hydride ligands on boron by pyrazolyl groups. Each substitution releases hydrogen gas, necessitating careful gas management:

Here, R represents substituents such as methyl or tert-butyl groups. Steric hindrance increases with each substitution, slowing the third pyrazole addition.

Key Parameters

-

Solvent : Tetrahydrofuran (THF) or diethyl ether, rigorously dried over molecular sieves.

-

Temperature : Room temperature (20–25°C), with cooling to 0°C for exotherm control.

-

Atmosphere : Inert nitrogen or argon to prevent borohydride hydrolysis.

Yields typically range from 65% to 75% for unsubstituted pyrazoles but drop to 40–50% for bulky derivatives like 3,5-dimethylpyrazole due to steric effects.

Haloborane-Pyrazolide Method

A modern advancement utilizes haloboranes and preformed pyrazolides to bypass steric limitations. This method, demonstrated by López et al. (2023), achieves near-quantitative yields for hindered pyrazoles.

Protocol Overview

-

Pyrazolide Formation : Pyrazole (4.1 eq) is deprotonated with sodium hydride (NaH) in toluene at 0°C.

-

Borane Addition : Dichloroborane dimethylsulfide (BHCl₂·SMe₂, 1 eq) is introduced, reacting exothermically.

-

Thallium Exchange : The sodium intermediate is converted to thallium salt (TlOAc) for crystallographic stability.

Table 1: Yields for Selected Pyrazole Derivatives

| Pyrazole Substituent (R) | Yield (%) |

|---|---|

| 3-tert-butyl | 92 |

| 3-nitro | 91 |

| 4-bromo-3-tert-butyl | 86 |

This method’s efficacy stems from precise stoichiometry control and the use of mild conditions, enabling functional-group tolerance (e.g., nitro, aldehyde).

Optimization Strategies for Reaction Efficiency

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) accelerate reaction kinetics but risk borane decomposition. Nonpolar solvents like toluene improve steric accessibility, critical for tertiary pyrazoles. Elevated temperatures (>50°C) degrade sensitive intermediates, favoring room-temperature protocols.

Inert Atmosphere and Moisture Control

Residual moisture hydrolyzes borane intermediates to boric acid, necessitating Schlenk-line techniques. Oxygen scavengers (e.g., copper chips) prevent borane oxidation.

Regioselectivity Control in Ligand Assembly

Regioselectivity becomes paramount when synthesizing asymmetric KTp analogs. Substituent size dictates binding-site accessibility:

-

Bulky Groups (e.g., tert-butyl) : Force exclusive 1-pyrazolyl coordination, preventing regioisomer formation.

-

Small Groups (e.g., methyl) : Permit multiple binding modes, yielding regioisomeric mixtures.

Case Study : 3-tert-butylpyrazole produces a single regioisomer (100% purity), whereas 3-methylpyrazole generates four isomers, separable via column chromatography.

Large-Scale Production Considerations

Industrial-scale synthesis (5–10 kg batches) requires:

-

Continuous Hydrogen Venting : To prevent pressure buildup, reactors employ gas-liquid separation membranes.

-

Crystallization Optimization : Hot ethanol recrystallization removes unreacted pyrazole, enhancing purity to >99%.

-

Cost Efficiency : Recycling THF via distillation reduces solvent expenses by 60%.

Comparative Analysis of Synthesis Pathways

Table 2: Method Comparison

| Parameter | Borohydride Method | Haloborane Method |

|---|---|---|

| Typical Yield | 40–75% | 85–95% |

| Steric Tolerance | Moderate | High |

| Functional Group Compatibility | Low | High |

| Scalability | Limited | Excellent |

The haloborane method surpasses traditional approaches in yield and versatility but demands specialized equipment for air-sensitive reagents.

Chemical Reactions Analysis

Types of Reactions

potassium;tri(pyrazol-1-yl)boranuide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

Substitution: In this reaction, one functional group in the compound is replaced by another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

potassium;tri(pyrazol-1-yl)boranuide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential and pharmacological properties.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which potassium;tri(pyrazol-1-yl)boranuide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium Tris(3,5-dimethylpyrazol-1-yl)boranuide

Molecular Formula: C₁₅H₂₂BKN₆; Molecular Weight: 336.29 g/mol; CAS: 17567-17-8 This derivative features methyl substituents at the 3,5-positions of the pyrazolyl rings. The electron-donating methyl groups enhance the ligand’s electron-donor strength (lower E-L parameter), improving its ability to stabilize electron-deficient metal centers . Compared to KTp, the steric bulk of the methyl groups restricts coordination flexibility, making it more selective for larger metal ions (e.g., Ru, Fe). Applications include catalysis in oxidation reactions, where steric tuning improves selectivity .

| Property | KTp | Tris(3,5-Me-pz)boranuide |

|---|---|---|

| Substituents | H | 3,5-methyl |

| E-L Parameter (eV) | 2.3 (baseline) | 2.1 (stronger donor) |

| Thermal Stability (°C) | 298–300 (decomposes) | 298–300 (decomposes) |

Potassium Diphenylbis(pyrazol-1-yl)borate

Molecular Formula: C₁₈H₁₆BKN₄; Molecular Weight: 338.26 g/mol; CAS: 109088-11-1 This mixed-ligand system combines two pyrazolyl groups with two phenyl rings. The phenyl substituents introduce significant steric hindrance and π-conjugation, reducing the ligand’s ability to form stable complexes with small or highly charged metals. However, the aromaticity of phenyl groups enhances solubility in organic solvents, making it useful in organometallic synthesis (e.g., Pd-catalyzed cross-coupling) .

| Property | KTp | Diphenylbis(pz)borate |

|---|---|---|

| Coordination Sites | Tridentate | Bidentate (pyrazolyl) |

| Solubility | Moderate in polar solvents | High in aromatic solvents |

| Applications | Broad (Ru, Sn complexes) | Niche (Pd, Pt catalysis) |

Tetrakis(1-pyrazolyl)borate

Molecular Formula: C₁₂H₁₂BKN₈; Molecular Weight: 318.24 g/mol; CAS: 14782-58-2 Unlike KTp’s tridentate coordination, this ligand binds via four pyrazolyl groups, enabling tetrahedral or square-planar geometries. The increased denticity stabilizes high-coordination-number metals (e.g., Mo, W) but complicates synthesis due to steric clashes. Its redox-inert nature suits applications in luminescent materials and bioinorganic chemistry .

C-Scorpionates: Tris(pyrazol-1-yl)methane (Tpm)

Molecular Formula: C₇H₈N₆; Charge: Neutral Tpm, a C-scorpionate analog, differs from KTp in charge (neutral vs. anionic) and donor atom (carbon vs. boron). This neutrality allows Tpm to coordinate without charge compensation, enabling unique reactivity with early transition metals (e.g., Ti, V). However, synthetic challenges (low yields for bulky derivatives) limit its utility compared to KTp .

Key Research Findings

- Electronic Effects: Methyl substitution in tris(3,5-Me-pz)boranuide enhances electron donation, improving catalytic turnover in Ru-mediated oxidations .

- Steric Tuning : Diphenylbis(pz)borate’s steric bulk prevents undesired side reactions in Pd-catalyzed couplings .

- Charge Impact : KTp’s anionic charge stabilizes Sn(IV) complexes for materials science applications, whereas neutral Tpm is underutilized due to synthesis hurdles .

Q & A

Q. What are the standard synthesis protocols for potassium hydrotris(pyrazol-1-yl)borate, and how do reaction conditions influence yield?

Methodological Answer: Potassium hydrotris(pyrazol-1-yl)borate is typically synthesized via ligand substitution reactions. A common method involves reacting potassium borohydride with pyrazole derivatives under inert atmospheres. For example:

- Example Protocol : Reacting potassium hydrotris(pyrazol-1-yl)borate (KTp) with n-BuSnCl₃ in dichloromethane at room temperature yields organotin complexes, demonstrating the ligand’s versatility in coordinating metals .

- Critical Factors : Solvent polarity (e.g., dichloromethane vs. THF), reaction temperature (room temperature vs. reflux), and stoichiometric ratios of pyrazole to boron precursors significantly affect crystallinity and yield. Anhydrous conditions are essential to prevent hydrolysis of the borate anion .

Q. What spectroscopic and analytical techniques are recommended for characterizing potassium hydrotris(pyrazol-1-yl)borate and its metal complexes?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹¹B NMR are critical for confirming ligand coordination. For example, ¹¹B NMR typically shows a resonance near δ = -10 ppm for the borate anion .

- X-ray Crystallography : Essential for resolving structural ambiguities, such as binding modes (κ² or κ³ coordination) and metal-ligand bond angles. Crystallographic data (e.g., CCDC references) are often used to validate synthetic outcomes .

- Elemental Analysis : Combustion analysis ensures stoichiometric purity, particularly for hydrates or solvent-adducted forms .

Q. How should potassium hydrotris(pyrazol-1-yl)borate be stored to maintain stability, and what are key handling precautions?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, as hygroscopicity can lead to hydrolysis .

- Handling : Use gloves and eye protection to prevent skin/eye irritation (GHS Category 2). Work in a fume hood to minimize inhalation risks, and avoid contact with strong oxidizers or acids .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported melting points and solubility data for potassium hydrotris(pyrazol-1-yl)borate derivatives?

Methodological Answer: Discrepancies often arise from variations in hydration states or impurities. To address this:

- Thermogravimetric Analysis (TGA) : Quantify water content in hydrates (e.g., C₉H₁₀BKN₆·xH₂O) to correlate melting points with hydration levels .

- Comparative Solubility Studies : Systematically test solubility in aprotic solvents (e.g., DMF, DMSO) using standardized purity criteria (≥98% by HPLC) .

- Reproducibility Checks : Cross-validate data with independent syntheses and characterization (e.g., using CAS 18583-60-3 as a reference) .

Q. What strategies optimize the use of potassium hydrotris(pyrazol-1-yl)borate as a ligand in catalytic systems?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance metal-ligand binding efficiency compared to non-polar solvents .

- Steric and Electronic Tuning : Modify pyrazole substituents (e.g., 3,5-dimethyl groups) to adjust ligand steric bulk and electron-donating capacity, which influence catalytic turnover in cross-coupling reactions .

- Kinetic Studies : Use in situ monitoring (e.g., UV-Vis spectroscopy) to track metal-ligand complexation rates and identify optimal molar ratios .

Q. How can researchers evaluate the toxicity and environmental impact of potassium hydrotris(pyrazol-1-yl)borate in biological assays?

Methodological Answer:

- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assays) on mammalian cell lines to assess acute toxicity (GHS Category 3 for specific organ toxicity) .

- Ecotoxicity Testing : Follow OECD guidelines for aquatic toxicity using Daphnia magna or algae, as the compound’s persistence in water systems requires mitigation strategies (e.g., controlled incineration for disposal) .

- Structure-Activity Relationships (SAR) : Compare toxicity profiles with structurally related borates (e.g., potassium tetraphenylborate) to identify hazardous functional groups .

Q. What mechanistic insights have been gained from studying potassium hydrotris(pyrazol-1-yl)borate in transition-metal catalysis?

Methodological Answer:

- Electron-Deficient Metal Centers : The ligand stabilizes high-oxidation-state metals (e.g., Sn⁴⁺, Ti⁴⁺) via strong σ-donation, enabling catalytic cycles in oxidation reactions .

- Spectroscopic Probes : EPR and EXAFS studies reveal ligand-field effects on metal redox potentials, critical for photocatalytic applications .

- Computational Modeling : DFT calculations predict binding energies and transition states, guiding the design of asymmetric catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.